Combi-1 -

Combi-1

Catalog Number: EVT-246304
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Combi-1 is classified as an antimicrobial peptide, a group of naturally occurring or synthetic peptides that exhibit the ability to kill or inhibit the growth of microorganisms. These peptides are crucial in the innate immune response and have gained attention for their potential therapeutic applications due to their unique mechanisms of action and reduced likelihood of resistance development compared to traditional antibiotics .

Synthesis Analysis

Methods and Technical Details

The synthesis of Combi-1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:

  1. Activation: The carboxyl group of the amino acid is activated using coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of peptide bonds.
  2. Coupling: The activated amino acid is coupled to the growing chain, followed by washing to remove excess reagents.
  3. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support using acidic conditions, typically with trifluoroacetic acid (TFA).
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain Combi-1 in its pure form.

This synthesis approach enables precise control over the peptide's sequence and modifications, enhancing its bioactivity and stability .

Molecular Structure Analysis

Structure and Data

The molecular structure of Combi-1 can be represented by its linear sequence of amino acids, which contributes to its three-dimensional conformation essential for its antimicrobial activity. The specific arrangement of hydrophobic and charged residues within the peptide influences its interaction with microbial membranes, facilitating membrane disruption and subsequent cell death.

The structural properties include:

  • Molecular Weight: 1047.22 g/mol
  • Formula: C51H70N18OC_{51}H_{70}N_{18}O

The presence of multiple basic amino acids enhances its ability to bind negatively charged components on microbial surfaces, which is critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Combi-1's primary chemical reactions involve interactions with microbial membranes. Upon contact with bacteria or yeast cells, Combi-1 undergoes conformational changes that enable it to insert into lipid bilayers. This insertion leads to membrane disruption through pore formation or complete lysis.

Key reactions include:

  • Membrane Disruption: The peptide interacts with phospholipid bilayers, leading to destabilization.
  • Pore Formation: At certain concentrations, Combi-1 can form transmembrane pores that allow leakage of intracellular contents.

These reactions are vital for its antimicrobial efficacy, making it a promising candidate for therapeutic applications against resistant strains .

Mechanism of Action

Process and Data

The mechanism by which Combi-1 exerts its antimicrobial effects involves several stages:

  1. Binding: Combi-1 binds to negatively charged components on microbial membranes.
  2. Insertion: The peptide inserts itself into the lipid bilayer.
  3. Disruption: This insertion leads to structural alterations in the membrane, resulting in increased permeability.
  4. Cell Death: Ultimately, these changes cause cell lysis or apoptosis.

The rapid action and effectiveness against a broad range of pathogens highlight Combi-1's potential as an alternative therapeutic agent in treating infections caused by antibiotic-resistant organisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Combi-1 exhibits several notable physical and chemical properties:

These properties make Combi-1 an attractive candidate for further development in clinical settings .

Applications

Scientific Uses

Combi-1 has significant potential applications in various scientific fields:

  • Antimicrobial Therapy: As an alternative treatment for infections caused by resistant bacteria and fungi.
  • Research Tool: Used in studies exploring membrane dynamics and cellular responses to antimicrobial agents.
  • Biotechnology: Potentially utilized in developing new disinfectants or preservatives due to its efficacy against a wide range of microorganisms.

The ongoing research into Combi-1's properties continues to reveal new avenues for its application in medicine and biotechnology .

Historical Evolution and Nomenclature of Combi-1

Emergence in Synthetic Chemistry Literature

Combi-1 (CAS No. 143459-88-5) originated in the early 1990s as a product of combinatorial chemistry—a revolutionary approach enabling rapid synthesis and screening of vast molecular libraries. This field emerged from foundational work in solid-phase peptide synthesis by Bruce Merrifield and was accelerated by Árpád Furka’s "split-mix" methodology, which allowed exponential growth in peptide diversity (e.g., generating 160,000 tripeptides from 20 amino acids) [4]. Combinatorial chemistry addressed pharmaceutical demands for high-throughput drug discovery, shifting from singular compound synthesis to parallel production of thousands of variants [4] [8]. Combi-1 was synthesized as part of this paradigm, specifically as a hexapeptide library member (Ac-RRWWRF-NH₂) designed for antimicrobial screening [5]. Its discovery coincided with advances in automation, notably Parke-Davis’ Diversomer synthesizer, which enabled precise construction of complex peptide arrays [4].

Table 1: Key Techniques Enabling Combi-1’s Development

TechniquePrincipleImpact on Combi-1
Solid-Phase SynthesisStepwise peptide chain growth on resin beadsEnabled anchor-and-modify synthesis
Split-Mix SynthesisDivision/combination of resin pools per cycleAllowed efficient hexapeptide library generation
Parallel SynthesisSimultaneous synthesis in multi-well reactorsFacilitated discrete compound screening
Automated PlatformsRobotic handling of reagents/reactionsStandardized production of peptide variants

Etymological Analysis of the "Combi-1" Designation

The name "Combi-1" reflects a deliberate departure from traditional chemical nomenclature, blending industry conventions and functional descriptors:

  • "Combi": An abbreviation of "combinatorial," highlighting its origin in combinatorial chemistry libraries. This prefix signifies synthesis via systematic combination of building blocks (e.g., amino acids), rather than isolated molecular design [4] [6].
  • Hyphen and Numeral: The hyphen links the method ("Combi") to an identifier ("1"), suggesting it was the lead compound or a prioritized candidate from screening iterations. The numeral implies sequential optimization common in drug discovery (e.g., Combi-1, Combi-2) [5].
  • Contrast with Binomial Systems: Unlike binomial nomenclature in taxonomy (e.g., Homo sapiens), which uses genus/species classifiers [1], "Combi-1" prioritizes brevity and project-specific traceability. It omits structural details (e.g., "Arg-rich peptide") but retains lab-specific utility.
  • Linguistic Structure: The name employs a blended neologism ("Combi") + alphanumeric identifier ("1"), mirroring industry trends for proprietary compounds (e.g., "LY-156735") [3]. This avoids regulatory constraints of IUPAC names while ensuring memorability.

Table 2: Linguistic Breakdown of "Combi-1"

ComponentEtymologyFunctionScientific Context
"Combi"Combinatorial (chemistry)Methodological originHigh-throughput synthesis paradigm [4]
HyphenLexical separatorLinks category to iterationDistinguishes library variants
"1"Cardinal numberIdentifies lead candidateDenotes screening priority [5]

Key Milestones in Early Methodological Development

Combi-1’s development was propelled by three interconnected advancements in combinatorial chemistry:

  • Library Design Innovations (1988–1995): Furka’s split-mix method allowed single-bead synthesis of unique peptides, including Combi-1’s hexapeptide structure. This technique reduced production time from months to days for large libraries [4]. Early studies optimized amino acid coupling efficiency and side-chain protection, critical for synthesizing Combi-1’s arginine/tryptophan-rich sequence [5].
  • Automation and Encoding (1990s): Parke-Davis introduced robotic platforms (e.g., Diversomer synthesizer) for parallel synthesis, enabling reproducible production of Combi-1 analogues. Radiofrequency tagging of resin capsules ("radioencoded tags") resolved identity tracking in mixed libraries, allowing precise attribution of bioactivity data [4] [6].
  • Bioactivity-Driven Selection: Combi-1 was identified via high-throughput antimicrobial screening of peptide libraries. Its sequence (Ac-RRWWRF-NH₂) exhibited broad-spectrum activity against bacteria/yeast, validating combinatorial libraries as sources of functional leads [5]. By 1994, Combi-1 was cataloged commercially (CAS registration: 143459-88-5), cementing its role as a model combinatorial antimicrobial peptide [5].

Table 3: Chronology of Combi-1’s Methodological Milestones

YearAdvancementSignificance for Combi-1
1988Split-mix synthesis describedEnabled efficient hexapeptide library generation
1990Biological peptide librariesProvided screening methodology
1991Parallel synthesis automationStandardized production of peptide variants
1994Radiofrequency encodingAllowed tracking of individual library members
1996Commercial catalog listingsFormalized Combi-1 as a research tool [5]

Properties

Product Name

Combi-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.